Methyl [(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone derivative with a suitable thiol reagent, such as thiourea or a thiol-containing compound, under mild conditions.
Esterification: The final step involves the esterification of the sulfanyl-substituted quinazolinone with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the desired ester.
Industrial Production Methods
Industrial production of methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amides, alternative esters
Scientific Research Applications
Methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate
- Methyl 2-[(4-oxo-3-ethyl-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate
- Methyl 2-[(4-oxo-3-allyl-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the sulfanyl group and the ester functionality provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
methyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H14N2O3S/c1-16-9(14)6-17-11-12-8-5-3-2-4-7(8)10(15)13-11/h2-6H2,1H3,(H,12,13,15) |
InChI Key |
RTYNJNVLIMTMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(CCCC2)C(=O)N1 |
Origin of Product |
United States |
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